Trandolaprilat Monohydrate is the active metabolite of Trandolapril, a prodrug classified as an angiotensin-converting enzyme inhibitor. This compound is primarily utilized in the management of hypertension, congestive heart failure, and for improving survival rates post-myocardial infarction. Its mechanism of action involves inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating heart strain .
Trandolaprilat Monohydrate is derived from Trandolapril through hydrolysis, specifically within the liver. It is classified under the broader category of cardiovascular agents, particularly as an antihypertensive medication. The chemical identity of Trandolaprilat Monohydrate is denoted by the CAS number 951393-55-8, and its molecular formula is C22H32N2O6 .
The synthesis of Trandolaprilat Monohydrate primarily involves the hydrolysis of Trandolapril. This process entails the de-esterification reaction where Trandolapril is converted into its active form, Trandolaprilat. The reaction typically occurs in a biological environment, such as the liver, but can also be replicated in laboratory settings.
Industrial production methods mirror these laboratory techniques but are optimized for scale. Continuous flow reactors and automated monitoring systems are employed to enhance efficiency and maintain high purity levels .
Trandolaprilat Monohydrate has a complex molecular structure characterized by multiple functional groups. The InChI key for this compound is RCVUTQVXMHPLKS-CNTNIUBLSA-N, which aids in its identification within chemical databases .
Trandolaprilat Monohydrate is involved in several types of chemical reactions:
The outcomes of these reactions can lead to various derivatives that may have distinct pharmacological properties.
Trandolaprilat Monohydrate functions by inhibiting the angiotensin-converting enzyme, which plays a pivotal role in the renin-angiotensin system. By blocking this enzyme, Trandolaprilat prevents the formation of angiotensin II, leading to vasodilation and reduced blood pressure. This inhibition also results in decreased secretion of aldosterone, further aiding in blood pressure regulation .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm structural integrity and purity levels during synthesis .
Trandolaprilat Monohydrate has diverse applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3